An In-Depth Technical Guide to 2,4-Dinitrophenylhydrazine (DNPH)
An In-Depth Technical Guide to 2,4-Dinitrophenylhydrazine (DNPH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitrophenylhydrazine (DNPH), also widely known as Brady's reagent, is a substituted hydrazine (B178648) compound that serves as a critical reagent in analytical and organic chemistry.[1] Its primary and most recognized application is the qualitative detection of carbonyl functionalities in aldehydes and ketones.[2] The reaction yields a characteristic colored precipitate, a 2,4-dinitrophenylhydrazone, which can be used for the identification and characterization of the original carbonyl compound.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of DNPH, detailed synthesis procedures, its reaction mechanism, and a variety of experimental protocols for its application in research and development.
Core Chemical and Physical Properties
2,4-Dinitrophenylhydrazine is an organic compound with the chemical formula C₆H₆N₄O₄.[4] It presents as a red to orange solid and is typically supplied as a wet powder to mitigate its sensitivity to shock and friction.[4] DNPH is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol (B145695) and acetone.[5][6]
| Property | Value | References |
| Chemical Formula | C₆H₆N₄O₄ | [4] |
| Molar Mass | 198.14 g/mol | [4] |
| Appearance | Red or orange powder/crystalline solid | [4][7] |
| Melting Point | 198 to 202 °C (decomposes) | [4] |
| Solubility in Water | Slight | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether | [5] |
| Main Hazards | Flammable, potentially explosive when dry, harmful if swallowed | [4][8][9] |
Synthesis of 2,4-Dinitrophenylhydrazine
The synthesis of DNPH is a significant process in organic chemistry, with the most common method involving the reaction of hydrazine with 2,4-dinitrochlorobenzene.[10] The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring facilitates the displacement of the chlorine atom by the nucleophilic hydrazine.[10]
Experimental Protocol: Synthesis from 2,4-Dinitrochlorobenzene
This protocol is adapted from established laboratory procedures.[11][12]
Materials:
-
2,4-Dinitrochlorobenzene
-
Hydrazine sulfate (B86663)
-
Potassium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
Preparation of Hydrazine Solution: In a beaker, suspend hydrazine sulfate in hot water.[11] Add potassium acetate and boil the mixture for approximately five minutes.[11] Cool the solution and add ethanol.[11] Filter the solid potassium sulfate to obtain a solution of free hydrazine.[11][12]
-
Reaction with 2,4-Dinitrochlorobenzene: In a flask equipped with a reflux condenser, dissolve 2,4-dinitrochlorobenzene in ethanol.[11] Add the prepared hydrazine solution to the flask.[11]
-
Reflux: Heat the mixture to reflux with stirring for one hour.[11] The product, 2,4-dinitrophenylhydrazine, will begin to separate as a solid.[11]
-
Isolation and Purification: Cool the reaction mixture thoroughly, and collect the solid product by filtration.[11] Wash the collected solid with warm ethanol to remove any unreacted 2,4-dinitrochlorobenzene, followed by a wash with hot water.[11] The resulting 2,4-dinitrophenylhydrazine is typically pure enough for most applications.[11]
Caption: Synthesis of 2,4-Dinitrophenylhydrazine.
The Brady's Test: Reaction with Aldehydes and Ketones
The most prominent application of DNPH is in the qualitative analysis of aldehydes and ketones, a procedure commonly referred to as the Brady's test.[13] DNPH reacts with the carbonyl group of these compounds to form a brightly colored yellow, orange, or red precipitate of a 2,4-dinitrophenylhydrazone.[13][14] This reaction is a condensation reaction, specifically an addition-elimination reaction.[4][15] Aromatic carbonyls tend to produce red precipitates, while aliphatic carbonyls typically yield yellow precipitates.[4][16] It is important to note that other carbonyl-containing functional groups like carboxylic acids, esters, and amides do not react with DNPH under these conditions.[4]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the -NH₂ group of DNPH to the electrophilic carbonyl carbon of the aldehyde or ketone.[17] This is followed by the elimination of a water molecule to form the stable 2,4-dinitrophenylhydrazone.[15][17]
Caption: Reaction mechanism of DNPH with a carbonyl compound.
Experimental Protocols for Carbonyl Analysis
Preparation of Brady's Reagent
Brady's reagent is a solution of DNPH in a mixture of methanol (B129727) and concentrated sulfuric acid.[17][18] A safer alternative using phosphoric acid has also been developed.[19]
Protocol using Sulfuric Acid (Traditional Method):
-
Dissolve 2,4-dinitrophenylhydrazine in a minimal amount of concentrated sulfuric acid.
-
Carefully add this solution to a larger volume of methanol.
Protocol using Phosphoric Acid (Safer Alternative): [19]
-
Add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 mL of 85% phosphoric(V) acid in a beaker.
-
Stir the mixture until the DNPH has completely dissolved, which may take 10-15 minutes.
-
Once dissolved, add ethanol to make up a total volume of 25 mL and stir to mix.
Qualitative Test for Aldehydes and Ketones
This protocol outlines the general procedure for detecting the presence of a carbonyl group.[14][18]
Materials:
-
Brady's Reagent
-
Test compound (aldehyde or ketone)
-
Test tubes
-
Solvent (e.g., methanol or ethanol if the sample is a solid)
Procedure:
-
Place a small amount of Brady's reagent into a clean test tube.
-
Add a few drops of the liquid test compound or a solution of the solid test compound in a minimal amount of a suitable solvent.[18]
-
Shake the mixture gently and observe for the formation of a precipitate.[14]
-
A positive test is indicated by the formation of a yellow, orange, or red precipitate.[14]
Identification of a Specific Carbonyl Compound
The 2,4-dinitrophenylhydrazone derivatives have characteristic melting points, which can be used to identify the original carbonyl compound by comparing the experimental value to known literature values.[4]
Experimental Workflow:
Caption: Workflow for the identification of a carbonyl compound.
Protocol for Purification and Melting Point Determination: [3][18]
-
Isolation: Collect the crude 2,4-dinitrophenylhydrazone precipitate by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold ethanol to remove impurities.[3]
-
Recrystallization: Transfer the crystals to a beaker and dissolve them in a minimum amount of a hot solvent, such as ethanol or ethyl acetate.[3][18] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce the formation of pure crystals.[3]
-
Drying: Collect the purified crystals by vacuum filtration and allow them to dry completely.
-
Melting Point Determination: Place a small amount of the dry, purified crystals into a capillary tube and determine the melting point range using a calibrated melting point apparatus.[18]
Melting Points of Selected 2,4-Dinitrophenylhydrazone Derivatives:
| Carbonyl Compound | Melting Point of 2,4-Dinitrophenylhydrazone (°C) | References |
| Methanal (Formaldehyde) | 167 | [20] |
| Ethanal (Acetaldehyde) | 164 | [20] |
| Propanal | 156 | [20] |
| Butanal | 123 | [20] |
| Propanone (Acetone) | 126-128 | N/A |
| Butanone | 115-117 | N/A |
| Benzaldehyde | 237 | [21] |
| Acetophenone | 250 | N/A |
Note: Melting points can vary slightly depending on the literature source and the purity of the derivative.
Advanced Applications of DNPH
Beyond its traditional role in qualitative analysis, DNPH is utilized in more advanced and quantitative applications.
Quantitative Analysis of Carbonyl Compounds
DNPH is employed for the quantitative analysis of carbonyl compounds in various matrices, including environmental and industrial samples.[22][23] The carbonyls are derivatized with DNPH, and the resulting stable hydrazones are then separated and quantified using high-performance liquid chromatography (HPLC) with UV detection.[22][24][25] This technique is sensitive and allows for the trace-level analysis of specific carbonyl compounds.[22]
Protein Carbonylation Assay
In the field of biochemistry and drug development, DNPH is used to measure oxidative stress in biological samples through the quantification of protein carbonylation.[26][27] Oxidative damage to proteins can lead to the formation of carbonyl groups. These protein carbonyls can be derivatized with DNPH, and the resulting hydrazones can be detected and quantified spectrophotometrically.[26][28] This assay provides a global measure of protein oxidation.[26]
Protocol Outline for Protein Carbonylation Assay: [27]
-
Derivatization: Protein samples are incubated with a DNPH solution to allow the reaction between DNPH and protein carbonyls.
-
Precipitation: Trichloroacetic acid (TCA) is often used to precipitate the proteins, including the derivatized ones.
-
Washing: The protein pellet is washed, typically with an ethanol/ethyl acetate mixture, to remove any free, unreacted DNPH.
-
Solubilization: The washed protein pellet is redissolved in a solution containing a strong denaturant, such as guanidine (B92328) hydrochloride.
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured at a wavelength corresponding to the DNP hydrazone adducts (typically around 375 nm) to quantify the carbonyl content.
Safety and Handling
DNPH is a flammable solid and is explosive when dry.[8][29][30] It is typically supplied and handled as a wet powder to reduce its explosive hazard.[4][9] It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[8][31] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[8] It should be stored in a cool, well-ventilated area, away from sources of ignition.[30]
Conclusion
2,4-Dinitrophenylhydrazine remains an indispensable reagent in the chemical sciences. Its straightforward and reliable reaction with aldehydes and ketones provides a foundational method for the identification of these important functional groups. Furthermore, its application has expanded into sensitive quantitative analytical techniques for environmental monitoring and for assessing oxidative stress in biological systems, highlighting its continued relevance and versatility in modern research and development.
References
- 1. rroij.com [rroij.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]
- 6. CAS 119-26-6: (2,4-Dinitrophenyl)hydrazine | CymitQuimica [cymitquimica.com]
- 7. study.com [study.com]
- 8. uprm.edu [uprm.edu]
- 9. dettx.com [dettx.com]
- 10. byjus.com [byjus.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sciencemadness Discussion Board - 2,4-DinitrophenylHydrazine Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. ijrpc.com [ijrpc.com]
- 14. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 15. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 16. sjpas.com [sjpas.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. science-revision.co.uk [science-revision.co.uk]
- 19. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 20. media.hachettelearning.com [media.hachettelearning.com]
- 21. researchgate.net [researchgate.net]
- 22. apps.thermoscientific.com [apps.thermoscientific.com]
- 23. grokipedia.com [grokipedia.com]
- 24. epa.gov [epa.gov]
- 25. unitedchem.com [unitedchem.com]
- 26. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. 4.11.3. Determination of Protein Carbonyl Content [bio-protocol.org]
- 29. chemos.de [chemos.de]
- 30. cdhfinechemical.com [cdhfinechemical.com]
- 31. lobachemie.com [lobachemie.com]
